molecular formula C9H20O2 B8272785 2,2,4,4-Tetramethylpentane-1,3-diol

2,2,4,4-Tetramethylpentane-1,3-diol

Cat. No.: B8272785
M. Wt: 160.25 g/mol
InChI Key: OQGLREGMROLUAQ-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), also referred to as 2,2,4,4-tetramethylcyclobutane-1,3-diol, is a rigid, bicyclic diol with the molecular formula C₈H₁₆O₂ (molecular weight: 144.21 g/mol) . It exists as a mixture of cis and trans isomers, with a purity typically exceeding 95% . Key physicochemical properties include:

  • Boiling point: 210–215°C (lit.)
  • Melting point: 126–129°C (lit.)
  • Hazard classification: Class 4.1 flammable solid (UN 1325) .

TMCD is a critical monomer in high-performance polymers, notably in Eastman Chemical’s Tritan™ copolyesters, where it enhances toughness, thermal stability, and chemical resistance . Its rigid cyclobutane ring structure contributes to improved mechanical properties in polyesters compared to linear diols .

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2,4,4-tetramethylpentane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-8(2,3)7(11)9(4,5)6-10/h7,10-11H,6H2,1-5H3

InChI Key

OQGLREGMROLUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1,4-Cyclohexanedimethanol (CHDM)
  • Structure : A cycloaliphatic diol with a six-membered ring.
  • Applications : Used in copolyesters for packaging and textiles.
  • Comparison :
    • TMCD’s smaller cyclobutane ring introduces greater rigidity than CHDM, resulting in higher glass transition temperatures (Tg) and tensile modulus in polymers .
    • CHDM-based polyesters exhibit better processability due to lower melt viscosity, while TMCD requires precise stoichiometric control during synthesis .
(b) Dianhydrohexitols (Isosorbide, Isomannide)
  • Structure : Renewable bicyclic diols derived from sugar alcohols.
  • Applications : Sustainable alternatives in biopolymers.
  • Comparison :
    • TMCD-based polyesters achieve higher tensile strength (52 MPa) compared to isosorbide-based polymers (~40 MPa) due to enhanced chain rigidity .
    • Isosorbide offers superior biodegradability but lower thermal stability (decomposition ~250°C vs. TMCD’s ~300°C) .
(c) Linear Diols (Ethylene Glycol, 1,3-Propanediol)
  • Structure : Flexible, linear diols.
  • Applications : Common in PET and PTT polyesters.
  • Comparison :
    • TMCD-based polymers exhibit 1820 MPa tensile modulus , significantly higher than linear diol-based polymers (e.g., PET: ~2800 MPa but brittle; TMCD balances rigidity and ductility) .
    • Linear diols are cost-effective but lack the hydrolytic stability of TMCD-derived polymers .

Performance in Polymer Systems

Table 1: Thermal and Mechanical Properties of TMCD vs. Analogues

Compound Tensile Modulus (MPa) Tensile Strength (MPa) Tg (°C) Key Advantage
TMCD copolyester 1820 52 ~120 Toughness, chemical resistance
CHDM copolyester 1500 45 ~90 Processability
Isosorbide polyester 1400 40 ~70 Biodegradability
PET (linear) 2800 55 ~75 High modulus, low cost

Key Findings :

  • TMCD’s rigid structure enhances barrier properties, making it suitable for food-contact materials. A GC-MS method detects TMCD migration in food simulants with a 0.005 mg/kg detection limit .
  • In coatings, TMCD improves solubility for high-solids formulations (reducing VOC emissions) and balances hardness/flexibility .

Challenges and Limitations

  • Synthesis Complexity : TMCD requires high-purity isomer separation, increasing production costs compared to CHDM or linear diols .
  • Brittleness : While TMCD enhances rigidity, excessive incorporation can lead to brittleness, necessitating copolymer design with flexible diols .

Preparation Methods

Reaction Mechanism and Precursors

The synthesis begins with 2,2,4-trimethyl-4-chloropentane, which reacts with dimethyl zinc in tetralin solvent at 70°C. The reaction proceeds via nucleophilic displacement, where the zinc reagent substitutes the chlorine atom, forming a zinc intermediate. Subsequent hydrolysis yields the hydrocarbon framework. For the diol variant, this method can be adapted by introducing hydroxyl groups at positions 1 and 3.

Key steps :

  • Alkylation :

    2CH3ZnI+C9H18ClC11H24Zn2Cl2+2ZnI22 \text{CH}_3\text{ZnI} + \text{C}_9\text{H}_{18}\text{Cl} \rightarrow \text{C}_{11}\text{H}_{24}\text{Zn}_2\text{Cl}_2 + 2 \text{ZnI}_2

    This intermediate is hydrolyzed to release the pentane backbone.

  • Hydroxylation :
    Introducing hydroxyl groups likely involves oxidizing the terminal methyl groups or substituting halides with hydroxide ions. For example, substituting chlorine with hydroxyl via nucleophilic substitution in aqueous alkaline conditions could yield the diol.

Optimization and Challenges

  • Solvent : Tetralin enhances reaction efficiency by stabilizing intermediates.

  • Temperature : Maintaining temperatures below 70°C prevents side reactions such as polymerization.

  • Yield : The hydrocarbon synthesis achieves 42–48% yield, suggesting potential for improvement in diol production.

Diels-Alder Cyclization and Subsequent Modifications

A patent (WO1994018146A1) detailing the synthesis of structurally similar cyclobutanediols offers indirect insights into diol preparation. While focused on cyclic systems, the methodology highlights strategies transferable to acyclic diols.

Ketene Dimerization Pathway

Dimethylketene, generated via pyrolysis of isobutyric anhydride, dimerizes to form 2,2,4,4-tetramethylcyclobutanedione. For acyclic analogs like 2,2,4,4-tetramethylpentane-1,3-diol, this approach could involve:

  • Linear Dimerization : Coupling two dimethylketene units to form a linear dione.

  • Reduction : Reducing the dione to the diol using agents like LiAlH4_4 or NaBH4_4.

Reaction schematic :

2(CH3)2C=C=O(CH3)2C(CO)C(CH3)2LiAlH4(CH3)2C(CH2OH)C(CH3)22 \text{(CH}3\text{)}2\text{C=C=O} \rightarrow \text{(CH}3\text{)}2\text{C(CO)C(CH}3\text{)}2 \xrightarrow{\text{LiAlH}4} \text{(CH}3\text{)}2\text{C(CH}2\text{OH)C(CH}3\text{)}2

Process Considerations

  • Safety : Dimethylketene is highly reactive and requires careful handling to avoid peroxidation.

  • Solvent Choice : Absorbing dimethylketene directly into a dione-containing solvent stream minimizes decomposition.

Functional Group Interconversion from Esters or Halides

The Royal Society of Chemistry publication describes the use of 2,2,4,4-tetramethylpentane-1,3-diol as a precursor in chemiluminescent compounds, implying its accessibility via ester or halide intermediates.

Alkylation of Diol Derivatives

In one protocol, the diol undergoes alkylation with 3,5-dimethoxybenzyl bromide in the presence of a base:

Diol+ArCH2BrBaseArCH2O(CH2)2C(CH3)4OArCH2+HBr\text{Diol} + \text{ArCH}2\text{Br} \xrightarrow{\text{Base}} \text{ArCH}2\text{O(CH}2\text{)}2\text{C(CH}3\text{)}4\text{OArCH}_2 + \text{HBr}

This suggests the diol itself could be synthesized via similar alkylation/hydrolysis sequences.

Oxidation-Reduction Sequences

Oxidation of secondary alcohols to ketones followed by reduction could adjust stereochemistry. For example:

  • Oxidation :

    (CH3)2C(OH)CH2C(OH)(CH3)2PCC(CH3)2C(O)CH2C(O)(CH3)2\text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{C(OH)(CH}_3\text{)}_2 \xrightarrow{\text{PCC}} \text{(CH}_3\text{)}_2\text{C(O)CH}_2\text{C(O)(CH}_3\text{)}_2
  • Reduction :

    DiketoneNaBH4Diol\text{Diketone} \xrightarrow{\text{NaBH}_4} \text{Diol}

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Organometallic2,2,4-Trimethyl chlorideDimethyl zinc42–48Scalable; established protocolRequires hazardous reagents
Ketene DimerizationIsobutyric anhydrideHeat, LiAlH4_4N/AHigh purityComplex intermediates; safety risks
AlkylationBenzyl halidesBase, alkylating agentsN/AModular functionalizationMulti-step; lower atom economy

Q & A

Q. What are the structural characteristics of CBDO, and how do they influence its physical properties?

CBDO features a cyclobutane ring with hydroxyl groups at positions 1 and 3 and four methyl groups at positions 2 and 4. This rigid, sterically hindered structure contributes to its high melting point (126–129°C) and limited solubility in polar solvents. The cis and trans isomerism (due to hydroxyl group orientation) significantly impacts crystallinity and polymer compatibility. X-ray crystallography confirms distinct spatial arrangements for each isomer, affecting material design .

Q. What synthetic methodologies are reported for CBDO, and what challenges exist in isomer control?

CBDO synthesis typically involves cycloaddition or acid-catalyzed cyclization of ketone precursors. A key challenge is controlling the cis/trans isomer ratio during synthesis. Purification via recrystallization or column chromatography is critical to isolate specific isomers. Contradictions in reported yields (e.g., 70–85% purity variations) highlight the need for optimized reaction conditions and catalytic systems .

Q. How is CBDO characterized analytically to distinguish between cis and trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies isomer-specific chemical shifts, particularly for hydroxyl and methyl protons. High-Performance Liquid Chromatography (HPLC) with chiral columns resolves isomer mixtures. Differential Scanning Calorimetry (DSC) further differentiates isomers via melting point variations .

Advanced Research Questions

Q. How does CBDO isomerism impact the thermal and mechanical properties of copolyesters?

Studies show that cis-CBDO enhances amorphous regions in polyesters, improving impact resistance (e.g., 30–50% increase in toughness). Trans-CBDO promotes crystallinity, elevating thermal stability (Tg increases by 20–40°C). Blending isomers at controlled ratios (e.g., 60:40 cis:trans) balances rigidity and flexibility, but phase separation risks require careful monomer feed control during polymerization .

Q. What experimental strategies address contradictions in CBDO’s solubility data across studies?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from isomer ratios and purity. Methodological standardization is essential:

  • Use isomer-pure samples (confirmed via HPLC).
  • Conduct solubility tests under inert atmospheres to prevent oxidation.
  • Report solvent dielectric constants and temperature gradients .

Q. How does CBDO improve the glass transition temperature (Tg) of polymers compared to traditional diols?

CBDO’s rigid cyclobutane ring restricts polymer chain mobility, increasing Tg by 20–40°C in terephthalate copolyesters. For example, replacing ethylene glycol with 20 mol% CBDO in PET raises Tg from 75°C to 110°C. This effect is linearly proportional to CBDO content, enabling tailored thermal profiles for high-performance applications .

Q. What safety protocols are critical for handling CBDO in laboratory settings?

CBDO is classified as a flammable solid (UN 1325). Key precautions include:

  • Use of explosion-proof equipment and anti-static containers.
  • Avoidance of dust generation via wet handling or solvent slurries.
  • Storage at <25°C in ventilated areas, segregated from oxidizers .

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